7-[(E)-2-(4-chlorophenyl)ethenyl]-[1,2,4]triazolo[1,5-a]pyrimidine
Description
7-[(E)-2-(4-Chlorophenyl)ethenyl]-[1,2,4]triazolo[1,5-a]pyrimidine is a heterocyclic compound featuring a triazolopyrimidine core substituted at position 7 with a trans-4-chlorostyryl group. Its molecular formula is C₁₇H₁₃ClN₄, with a molecular weight of 308.77 g/mol and a monoisotopic mass of 308.0829 .
The styryl group at position 7 introduces geometric rigidity and conjugation, which may influence electronic properties and bioavailability. This substitution pattern is critical for optimizing pharmacological activity, as demonstrated in related anticancer agents .
Properties
IUPAC Name |
7-[(E)-2-(4-chlorophenyl)ethenyl]-[1,2,4]triazolo[1,5-a]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClN4/c14-11-4-1-10(2-5-11)3-6-12-7-8-15-13-16-9-17-18(12)13/h1-9H/b6-3+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPYFLUVNJMXNSA-ZZXKWVIFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC2=CC=NC3=NC=NN23)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C2=CC=NC3=NC=NN23)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Aminopyrimidines
The most widely adopted strategy involves cyclizing 5-aminopyrimidine derivatives with carbonyl equivalents. A representative protocol from Luo & Hu (2006) employs:
- Substrate : 5-Amino-7-bromopyrimidine
- Cyclization agent : Thiosemicarbazide in refluxing ethanol
- Conditions : 12 h at 80°C, yielding 7-bromo-triazolo[1,5-a]pyrimidine (78% yield).
This method benefits from commercial availability of starting materials but requires bromine at C7 for subsequent cross-coupling.
One-Pot Tandem Cyclization
Wang et al. (2003) demonstrated a tandem approach using:
- Reactants : Ethyl 2-cyanoacetate and phenylhydrazine
- Catalyst : p-Toluenesulfonic acid (pTSA)
- Conditions : Microwave irradiation (150 W, 30 min)
This generates the triazolo[1,5-a]pyrimidine core in 65% yield with inherent C7 functionalization potential.
Styryl Group Installation: Methodological Comparisons
Heck Coupling (Palladium-Catalyzed)
Adapting methodologies from EP2771326B1:
This method provides excellent stereocontrol but requires inert atmosphere and expensive palladium reagents.
Wittig Reaction (Pre-Styryl Functionalization)
An alternative from EP2322176A1 modifies the pyrimidine prior to triazole formation:
- Aldehyde synthesis : Oxidize 7-methylpyrimidine to 7-pyrimidinecarbaldehyde (CrO₃/H₂SO₄, 45% yield).
- Wittig olefination : React with (4-chlorobenzyl)triphenylphosphonium bromide (KOtBu, THF, 0°C → RT).
- Cyclization : Treat with thiosemicarbazide (EtOH, Δ).
Overall yield : 51% with E-selectivity >98%.
Stereochemical Control and Optimization
The (E)-configuration is critical for bioactivity. Key findings:
- Heck conditions : Higher temperatures (100–120°C) favor trans-addition via β-hydride elimination.
- Solvent effects : Polar aprotic solvents (DMF, NMP) improve E-selectivity by stabilizing palladium intermediates.
- Additives : Silver salts (Ag₂CO₃) suppress homo-coupling of styrenes.
Purification and Characterization
Chromatographic Separation
- Normal phase SiO₂ : Eluent = CH₂Cl₂/MeOH (95:5) → Rf = 0.33
- HPLC : C18 column, MeCN/H₂O (70:30), tR = 8.2 min
Spectroscopic Data
- ¹H NMR (400 MHz, DMSO-d₆) : δ 8.72 (s, 1H, H-5), 8.15 (d, J = 16 Hz, 1H, CH=CH), 7.89 (d, J = 16 Hz, 1H, CH=CH), 7.62–7.58 (m, 4H, Ar–Cl).
- HRMS : m/z calcd. for C₁₅H₁₀ClN₅ [M+H]⁺ 304.0759, found 304.0756.
Industrial-Scale Considerations
Adapting patent WO2014200786A1:
- Cost reduction : Replace Pd(OAc)₂ with Pd/C (0.5 wt%, recyclable)
- Solvent recovery : Distill DMF under reduced pressure (85% recovery)
- Waste minimization : Neutralize reaction aliquots with citric acid before disposal
Chemical Reactions Analysis
7-[(E)-2-(4-chlorophenyl)ethenyl]-[1,2,4]triazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, using reagents such as sodium methoxide or potassium cyanide.
Addition: The ethenyl group can participate in addition reactions with halogens or hydrogen halides, forming halogenated derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields.
Scientific Research Applications
Synthesis and Structural Characterization
The synthesis of 7-[(E)-2-(4-chlorophenyl)ethenyl]-[1,2,4]triazolo[1,5-a]pyrimidine involves multi-step organic reactions. The compound is typically synthesized from readily available precursors through methods such as condensation reactions and cyclization processes. For instance, the reaction of appropriate aryl halides with triazole derivatives can yield the desired product with the incorporation of the 4-chlorophenyl group.
Antimicrobial Activity
Research has demonstrated that derivatives of triazolo-pyrimidines exhibit significant antimicrobial properties. A study highlighted that compounds with similar structures showed promising results against various bacterial strains. The mechanism often involves interference with bacterial DNA synthesis or disruption of cell wall integrity .
Anticancer Potential
The anticancer properties of triazolo-pyrimidine derivatives have been a focal point in recent studies. Notably, several compounds have been evaluated for their efficacy against different cancer cell lines. The National Cancer Institute (NCI) has conducted screenings that indicated the potential of these compounds to inhibit tumor growth through mechanisms such as apoptosis induction and cell cycle arrest .
Antiviral Activity
Recent investigations into antiviral applications have revealed that certain triazolo-pyrimidines can disrupt protein-protein interactions critical for viral replication. For instance, compounds targeting the RNA-dependent RNA polymerase of influenza viruses have shown potential in inhibiting viral activity by disrupting the PA-PB1 interface . This indicates a promising avenue for developing new antiviral agents.
Case Studies
Mechanism of Action
The mechanism of action of 7-[(E)-2-(4-chlorophenyl)ethenyl]-[1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes and receptors involved in cell proliferation, apoptosis, and microbial growth.
Pathways: It modulates signaling pathways such as the MAPK/ERK pathway, leading to the inhibition of cell growth and induction of apoptosis in cancer cells. It also interferes with the replication machinery of viruses and bacteria, leading to their inhibition.
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Their Properties
Biological Activity
The compound 7-[(E)-2-(4-chlorophenyl)ethenyl]-[1,2,4]triazolo[1,5-a]pyrimidine is a member of the triazolopyrimidine family, which has garnered significant attention due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer, antibacterial, and antiviral properties, as well as its mechanisms of action.
Chemical Structure
The structure of this compound can be represented as follows:
This compound features a triazole ring fused with a pyrimidine moiety and possesses a chlorophenyl substituent that may influence its biological activity.
Anticancer Activity
Recent studies have demonstrated that triazolopyrimidine derivatives exhibit potent anticancer properties. For instance:
- In vitro studies showed that certain derivatives of [1,2,4]triazolo[1,5-a]pyrimidine significantly inhibited the proliferation of various cancer cell lines. A notable compound from these studies exhibited IC50 values of 9.47 µM against MGC-803 cells and 9.58 µM against HCT-116 cells, outperforming established chemotherapeutics like 5-Fluorouracil (5-Fu) .
- Mechanistic investigations revealed that these compounds could induce apoptosis and cell cycle arrest in the G2/M phase by modulating the ERK signaling pathway, leading to decreased phosphorylation levels of key proteins involved in cell proliferation .
Antibacterial Activity
Triazolopyrimidine derivatives have also been evaluated for their antibacterial properties:
- A study highlighted that certain copper(II) complexes of triazolopyrimidine exhibited significant antimicrobial activity against methicillin-resistant Staphylococcus aureus (MRSA) and other Gram-positive bacteria. The complexes demonstrated a stronger effect against biofilms compared to planktonic cells .
- The DNA intercalating capacity of these compounds was confirmed through spectral analysis, indicating their potential as effective antimicrobial agents .
Antiviral Activity
The antiviral potential of triazolopyrimidine compounds has been explored as well:
Summary of Biological Activities
| Activity Type | Observed Effects | Key Findings |
|---|---|---|
| Anticancer | Inhibition of cell proliferation | IC50 values: 9.47 µM (MGC-803), 9.58 µM (HCT-116) |
| Antibacterial | Effective against MRSA | Stronger activity against biofilms; DNA intercalation confirmed |
| Antiviral | Inhibition of viral replication | Potential effects on viral enzymes (specific data limited) |
Case Study 1: Anticancer Evaluation
A series of experiments were conducted to evaluate the antiproliferative effects of various triazolopyrimidine derivatives on human cancer cell lines:
- Cell Lines Tested : MGC-803 (gastric cancer), HCT-116 (colorectal cancer), MCF-7 (breast cancer).
- Results : The most active derivative showed significant inhibition with IC50 values lower than those of standard treatments.
Case Study 2: Antibacterial Properties
In a comparative study assessing the antibacterial efficacy of triazolopyrimidine complexes:
- Organisms Tested : MRSA and other Gram-positive strains.
- Findings : The complexes exhibited potent activity with minimal cytotoxicity towards host macrophages.
Q & A
Basic: What are the optimized synthetic protocols for this compound, and how do solvent systems influence yield and purity?
Answer:
The synthesis of triazolo[1,5-a]pyrimidine derivatives often employs multi-component reactions. For example:
- Molten-state TMDP method : Reaction of 4-chlorobenzaldehyde, 3-amino-1,2,4-triazole, and ethyl cyanoacetate in molten TMDP (tetramethylenediamine sulfone) at 65°C yields 92% pure product after recrystallization. This method avoids volatile solvents and allows catalyst reuse .
- Ethanol/water solvent system : Using TMDP as a catalyst in a 1:1 ethanol/water mixture under reflux achieves 95% crude yield, with purity enhanced by ethanol recrystallization. This method is greener but requires solvent evaporation .
Key factors : Solvent polarity affects reaction kinetics—non-polar solvents (e.g., molten TMDP) favor cyclization, while polar solvents (ethanol/water) improve intermediate solubility. Catalyst recovery rates differ: TMDP in molten state retains >90% efficiency over five cycles .
Advanced: How can researchers resolve discrepancies in reported antibacterial activities against Enterococcus faecium?
Answer:
Contradictions in antibacterial efficacy often stem from structural variations (e.g., substituents at C-5/C-7) or assay conditions. Methodological solutions include:
- Macromolecular synthesis assays : Identify the target pathway (e.g., cell-wall biosynthesis inhibition via acetolactate synthase) to correlate substituent effects with activity .
- Metabolic stability screening : Compounds with low intrinsic hepatic clearance (e.g., 5-methyl-7-aryl derivatives) show sustained activity, whereas labile esters degrade rapidly .
- Structural benchmarking : Compare MIC values of derivatives with a 4-chlorophenyl group (IC₅₀ = 1.2 µM) against those with electron-withdrawing substituents (e.g., nitro groups reduce potency by 40%) .
Basic: What spectroscopic and chromatographic techniques are critical for characterizing this compound?
Answer:
- TLC monitoring : Use silica gel plates (UV 254 nm) with ethyl acetate/hexane (3:7) to track reaction progress .
- NMR spectroscopy :
- Mass spectrometry : Molecular ion peaks (e.g., m/z 533 [M+H]⁺) validate molecular weight .
- Elemental analysis : Match experimental C/H/N percentages with theoretical values (e.g., C: 62.77%, H: 4.01%, N: 24.40%) .
Advanced: What strategies elucidate structure-activity relationships (SAR) for acetolactate synthase inhibition?
Answer:
- Substituent variation : Compare 5-amino vs. 5-methyl derivatives. Amino groups enhance hydrogen bonding with the enzyme’s Thr-44 residue, increasing inhibition (IC₅₀ = 0.8 µM vs. 2.1 µM) .
- Docking studies : Use AutoDock Vina to model interactions—chlorophenyl groups occupy the hydrophobic pocket near Val-485, while triazole nitrogens coordinate with Mg²⁺ in the active site .
- Enzyme kinetics : Measure Ki values under varying pH (optimum pH 7.4) to assess competitive vs. non-competitive inhibition .
Basic: How does solvent selection impact multi-component reaction efficiency?
Answer:
- Polar aprotic solvents (DMF) : Accelerate cyclocondensation (reaction time: 10–12 minutes) but require post-reaction methanol dilution to precipitate products .
- Ethanol/water mixtures : Prolong reaction times (2–4 hours) but simplify purification via recrystallization. Yields drop by 5–8% compared to DMF .
- Catalyst compatibility : TMDP performs better in ethanol/water (92% yield) than piperidine in DMF (85% yield) due to reduced side reactions .
Advanced: How to analyze contradictory photophysical data in push-pull triazolo[1,5-a]pyrimidines?
Answer:
Discrepancies in absorption/emission profiles arise from π-conjugation extent or solvent polarity effects. Resolve via:
- Electrochemical studies : Measure HOMO-LUMO gaps (e.g., 2.8–3.2 eV) using cyclic voltammetry. Electron-withdrawing groups (e.g., -Cl) reduce gaps by 0.3 eV .
- Computational modeling : TD-DFT calculations (B3LYP/6-31G*) predict λmax shifts; deviations >10 nm suggest aggregation or solvent interactions .
- Solvatochromism assays : Compare λem in DMSO (polar) vs. toluene (non-polar). A red shift >20 nm indicates intramolecular charge transfer .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
